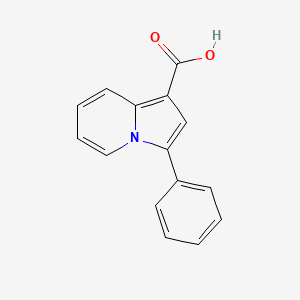![molecular formula C9H7ClN2 B14029327 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine-4-carbonitrile](/img/structure/B14029327.png)
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine-4-carbonitrile is a heterocyclic compound that features a chloro substituent and a nitrile group on a cyclopenta[B]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine-4-carbonitrile typically involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. This reaction is catalyzed by sodium alkoxide solutions, such as sodium ethoxide or sodium methoxide . Another method involves the annulation of the pyridine ring to substituted cyclopentanone or its enamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the chloro substituent.
Common Reagents and Conditions
Common reagents used in these reactions include manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) for oxidation reactions . Sodium alkoxide solutions are used as catalysts in cyclocondensation reactions .
Major Products Formed
The major products formed from these reactions include 6,7-dihydro-5H-cyclopenta[B]pyridin-5-one analogues and various substituted derivatives of the parent compound .
Scientific Research Applications
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine-4-carbonitrile has several scientific research applications:
Mechanism of Action
its biological activity suggests that it may interact with specific molecular targets, such as protein kinases and calcium channels . Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,3-Cyclopentenopyridine: A similar compound with a cyclopenta[B]pyridine ring system.
4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine: Another heterocyclic compound with a similar structure.
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine: A related compound with a dioxino ring system.
Uniqueness
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine-4-carbonitrile is unique due to the presence of both a chloro substituent and a nitrile group on the cyclopenta[B]pyridine ring system. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H7ClN2 |
|---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile |
InChI |
InChI=1S/C9H7ClN2/c10-9-4-6(5-11)7-2-1-3-8(7)12-9/h4H,1-3H2 |
InChI Key |
QWTGRQZQTMZEEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(C=C2C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-[2-(6H-benzo[c][1]benzazocin-5-yl)-2-oxoethyl]carbamate](/img/structure/B14029263.png)





![(S)-2-(5-((3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL)pentanamido)-3-phenylpropanoic acid](/img/structure/B14029291.png)




